
Isopropylamine, N-bicyclo(3.1.0)hex-2-yl-, oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropylamine, N-bicyclo(310)hex-2-yl-, oxalate is a complex organic compound that features a bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexanes, including derivatives like Isopropylamine, N-bicyclo(3.1.0)hex-2-yl-, oxalate, can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction typically employs an organic or iridium photoredox catalyst and blue LED irradiation to obtain good yields . The reaction is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of photoredox catalysis and LED irradiation is advantageous for industrial applications due to its efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
Isopropylamine, N-bicyclo(3.1.0)hex-2-yl-, oxalate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Isopropylamine, N-bicyclo(3.1.0)hex-2-yl-, oxalate has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antitumor properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of Isopropylamine, N-bicyclo(3.1.0)hex-2-yl-, oxalate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Isopropylamine, N-bicyclo(3.1.0)hex-2-yl-, oxalate can be compared with other similar compounds, such as:
Bicyclo[3.1.0]hex-2-ene, 4-methyl-1-(1-methylethyl)-: This compound shares a similar bicyclic structure but differs in its functional groups and chemical properties.
3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines]: These compounds are studied for their potential antitumor activity and share structural similarities with this compound.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.
Propiedades
Número CAS |
101418-23-9 |
|---|---|
Fórmula molecular |
C11H19NO4 |
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
2-bicyclo[3.1.0]hexanyl(propan-2-yl)azanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C9H17N.C2H2O4/c1-6(2)10-9-4-3-7-5-8(7)9;3-1(4)2(5)6/h6-10H,3-5H2,1-2H3;(H,3,4)(H,5,6) |
Clave InChI |
AXSSELDZUHZOKP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[NH2+]C1CCC2C1C2.C(=O)(C(=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


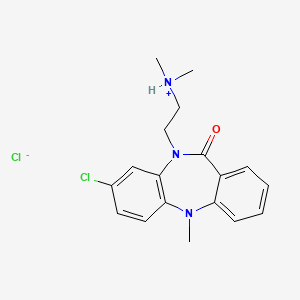
![3-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-, 3-(4-methylbenzenesulfonate), (3R)-](/img/structure/B13740683.png)
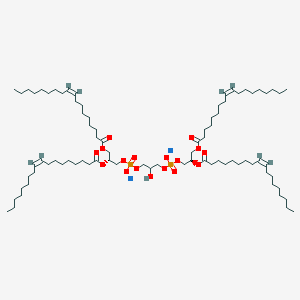
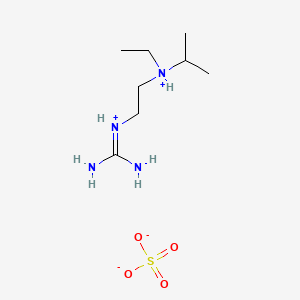
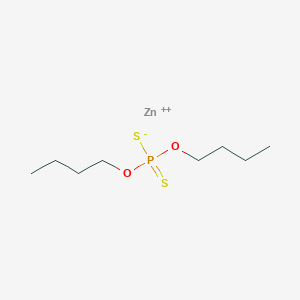
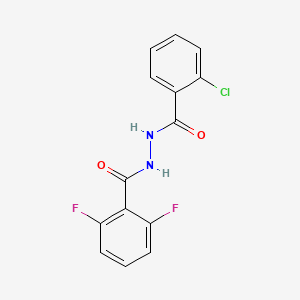


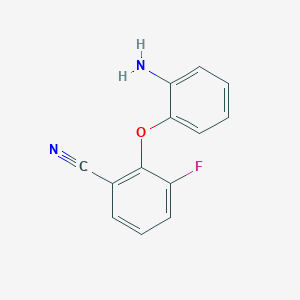
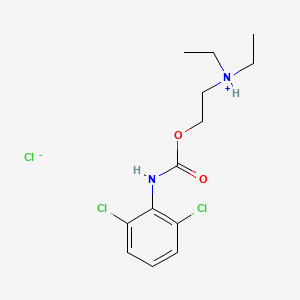


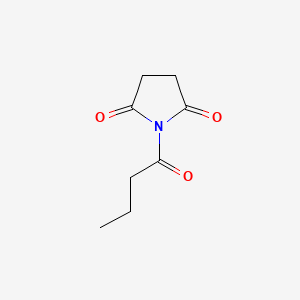
![Tetraisooctyl 2,2',2'',2'''-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate](/img/structure/B13740740.png)
